molecular formula C10H7ClN2O2S B1325038 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride CAS No. 912569-53-0

4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride

Cat. No.: B1325038
CAS No.: 912569-53-0
M. Wt: 254.69 g/mol
InChI Key: BPLYUKDYQDTCTE-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a pyrimidine ring at the para position. Sulfonyl chlorides are known for their reactivity and are commonly used as intermediates in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride typically involves the chlorosulfonation of 4-(Pyrimidin-2-yl)benzene. The reaction is carried out by treating the starting material with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

    Starting Material: 4-(Pyrimidin-2-yl)benzene

    Reagent: Chlorosulfonic acid (HSO₃Cl)

    Reaction Conditions: The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction. The mixture is stirred until the reaction is complete, and the product is then isolated by standard workup procedures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The process involves the continuous addition of 4-(Pyrimidin-2-yl)benzene and chlorosulfonic acid into the reactor, where the reaction takes place. The product is continuously extracted and purified.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents such as sodium borohydride.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine.

    Reduction: Sodium borohydride is commonly used as a reducing agent in an alcoholic solvent.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used under mild conditions.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceuticals, particularly as a precursor for sulfonamide drugs.

    Industry: Applied in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide bonds, which are important in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(pyrimidin-2-yl)benzene-1-sulfonamide: Similar structure but with an amino group instead of a sulfonyl chloride group.

    4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide: Contains additional methyl groups on the pyrimidine ring.

Uniqueness

4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride is unique due to its high reactivity and versatility in forming sulfonamide bonds. This makes it a valuable intermediate in the synthesis of various compounds, particularly in the pharmaceutical and agrochemical industries.

Properties

IUPAC Name

4-pyrimidin-2-ylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2S/c11-16(14,15)9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLYUKDYQDTCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640270
Record name 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912569-53-0
Record name 4-(Pyrimidin-2-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Pyrimidin-2-yl)benzenesulphonyl chloride
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